2',3,4,4',6'-Pentahydroxychalcone
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Overview
Description
Eriodictyol chalcone is a naturally occurring flavonoid compound found in various plants, including tomatoes and other fruits and vegetables . It belongs to the chalcone family, which is characterized by two aromatic rings connected by a three-carbon chain with a conjugated carbonyl group and a double bond . Chalcones are known for their vibrant yellow or orange color and exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictyol chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically yields high purity chalcones with good yields.
Industrial Production Methods: Industrial production of eriodictyol chalcone can be achieved through microbial synthesis using engineered microorganisms . For example, Escherichia coli can be genetically modified to produce eriodictyol from simple carbon substrates like D-glucose . This method offers advantages such as high yield, purity, and independence from seasonal variations.
Chemical Reactions Analysis
Types of Reactions: Eriodictyol chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the α,β-unsaturated carbonyl system, which makes the compound highly reactive .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of eriodictyol chalcone .
Scientific Research Applications
Eriodictyol chalcone has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as a precursor for the synthesis of other flavonoids and bioactive compounds.
Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer, neuroprotective, and cardioprotective agent.
Industry: Utilized in the food industry for its potential health benefits and as a natural colorant.
Mechanism of Action
Eriodictyol chalcone exerts its effects through various molecular targets and pathways . It modulates cell-signaling cascades, including the inhibition of oxidative stress and inflammation pathways . The compound interacts with enzymes and receptors involved in these pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Eriodictyol chalcone is unique among chalcones due to its specific hydroxylation pattern . Similar compounds include:
Naringenin chalcone: A precursor in the biosynthesis of eriodictyol chalcone.
Homoeriodictyol chalcone: A structurally similar compound with slight variations in hydroxylation.
Phloretin chalcone: Another chalcone with distinct biological activities.
These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
CAS No. |
73692-51-0 |
---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H |
InChI Key |
CRBYNQCDRNZCNX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
73692-51-0 | |
Synonyms |
Eriodictyol chalcone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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